Tetrafluorosuccinonitrile
Overview
Description
Molecular Structure Analysis
Tetrafluorosuccinonitrile contains a total of 9 bonds. There are 9 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 triple bonds, and 2 nitrile(s) (aliphatic) .Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not provided in the available resources .Scientific Research Applications
Fluorination Reagents and Medicinal Chemistry : Derivatives of related compounds, such as Tetrafluoroethane β-sultone, are used as fluorinating agents. These derivatives have applications in difluoromethylation and trifluoromethylation reactions, which are significant in the design of drug candidates and the synthesis of novel functional materials. This showcases the importance of tetrafluorosuccinonitrile and related compounds in medicinal chemistry and materials science (Zhang et al., 2014).
Electrophilic Fluorination : this compound-related compounds, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), are utilized in electrophilic fluorination. This method is essential for introducing fluorine into organic molecules, highlighting the broader applications of such compounds in organic chemistry and material synthesis (Singh & Shreeve, 2004).
Uranium Tetrafluoride Production : In nuclear technology, compounds like Uranium Tetrafluoride (UF4), which may involve processes related to this compound, are used for producing metallic uranium. This has implications in the manufacture of nuclear fuel for research reactors, showcasing its importance in the nuclear industry (Neto et al., 2017).
Mesoporous Silica Synthesis : Tetrafluoroborate salts, which may be derived from similar processes involving this compound, are used as promoters in the sol-gel synthesis of mesoporous silica. This application is vital in materials science for creating materials with specific pore structures and properties (Okabe et al., 2004).
Palladium-Catalyzed Coupling Reactions : Tetrafluoroethylene, closely related to this compound, is used in palladium-catalyzed coupling reactions. This application is significant in the field of organofluorine chemistry, which is critical for developing various chemical products (Ohashi et al., 2011).
Tetrafluoroethylene Pyrolysis : Tetrafluoroethylene is also obtained from the pyrolysis of related compounds like pentafluoropropionate salts. This method is important in chemical engineering and industrial chemistry for producing valuable fluorinated compounds (Hercules et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2,2,3,3-tetrafluorobutanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F4N2/c5-3(6,1-9)4(7,8)2-10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNRRZCWTDUBNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C#N)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380806 | |
Record name | Tetrafluorosuccinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
663-41-2 | |
Record name | Tetrafluorosuccinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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